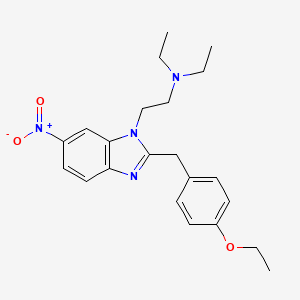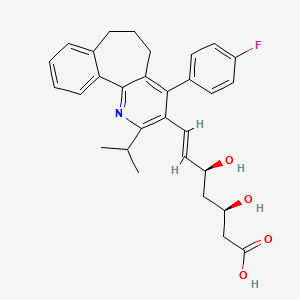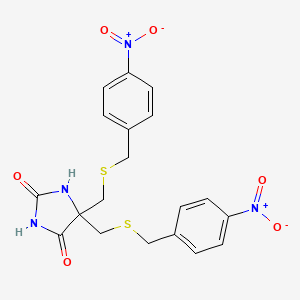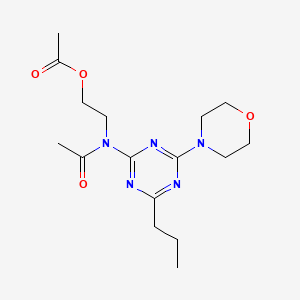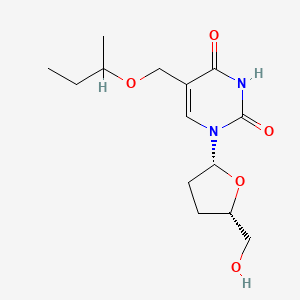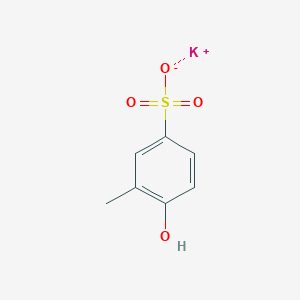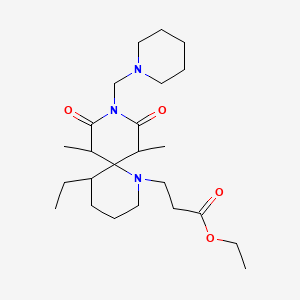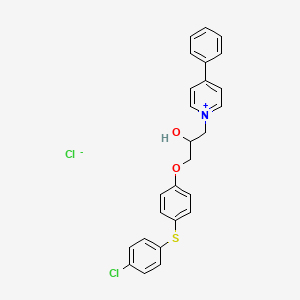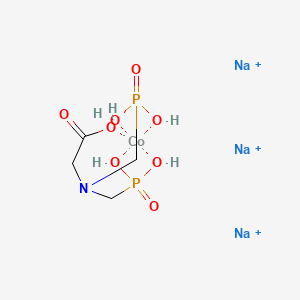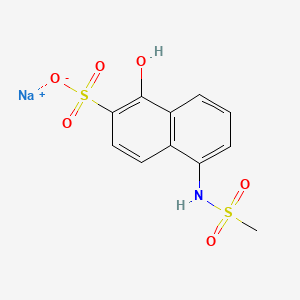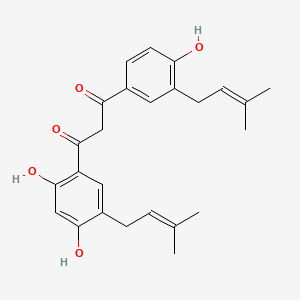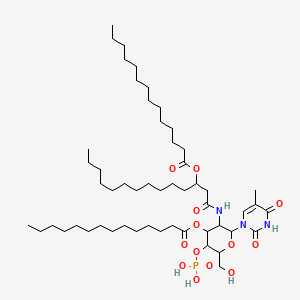
2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid is a complex organic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring, a piperazine moiety, and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidine ring. This can be achieved through the reaction of a thiol with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting a suitable piperazine derivative with an intermediate compound containing a leaving group.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of 2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
類似化合物との比較
Similar Compounds
2,5,5-Trimethyl-4-thiazolidinecarboxylic acid: Lacks the piperazine moiety.
2-(4-Methyl-1-piperazinyl)-2-oxoethyl derivatives: Similar structure but different functional groups.
Uniqueness
Structural Complexity: The presence of both the thiazolidine ring and piperazine moiety makes it unique.
特性
CAS番号 |
85486-56-2 |
|---|---|
分子式 |
C14H25N3O3S |
分子量 |
315.43 g/mol |
IUPAC名 |
2,5,5-trimethyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H25N3O3S/c1-13(2)11(12(19)20)15-14(3,21-13)9-10(18)17-7-5-16(4)6-8-17/h11,15H,5-9H2,1-4H3,(H,19,20) |
InChIキー |
GBUMGLXNBYBLHC-UHFFFAOYSA-N |
正規SMILES |
CC1(C(NC(S1)(C)CC(=O)N2CCN(CC2)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


